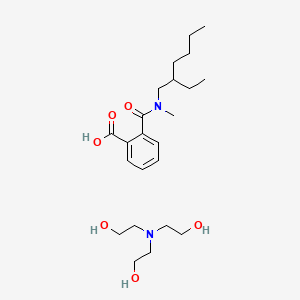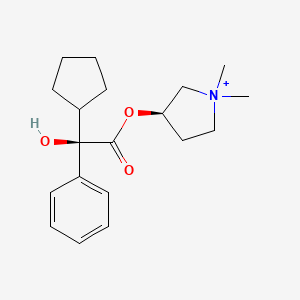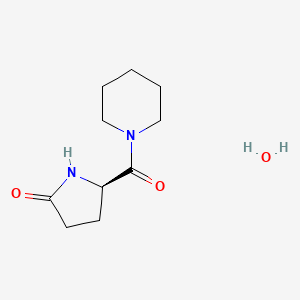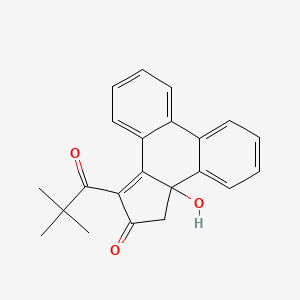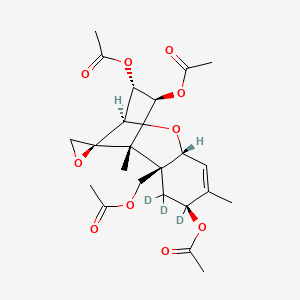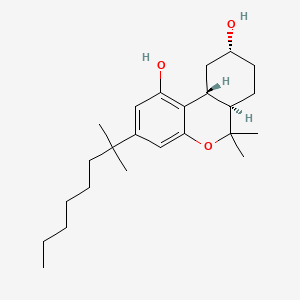
Canbisol, (+/-)-(rrr)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Canbisol, also known as Nabidrox, is a synthetic cannabinoid derivative. It is the dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol (HHC). This compound is a potent agonist at both the CB1 and CB2 receptors, with a binding affinity of 0.1 nM at CB1 and 0.2 nM at CB2 . Canbisol is primarily used in scientific research, particularly in receptor binding studies to determine the structure and function of cannabinoid receptors .
Métodos De Preparación
The synthesis of Canbisol involves several steps. The synthetic route typically starts with the preparation of the core benzochromene structure, followed by the introduction of the dimethylheptyl side chain. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the formation of the desired product. Industrial production methods may include large-scale organic synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Canbisol undergoes various chemical reactions, including:
Oxidation: Canbisol can be oxidized to form different oxidized derivatives. Common reagents for oxidation include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert Canbisol into its reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Canbisol can undergo substitution reactions where functional groups are replaced by other groups. Halogenation is a common substitution reaction, often using reagents like bromine (Br2) or chlorine (Cl2).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Canbisol has a wide range of scientific research applications:
Mecanismo De Acción
Canbisol exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. These receptors are found in various tissues, including the brain and immune cells. By activating these receptors, Canbisol can modulate several physiological processes, such as pain perception, inflammation, and immune response. The molecular targets and pathways involved include the inhibition of adenylyl cyclase and the modulation of ion channels .
Comparación Con Compuestos Similares
Canbisol is unique due to its high binding affinity for both CB1 and CB2 receptors. Similar compounds include:
9-nor-9β-hydroxyhexahydrocannabinol (HHC): The parent compound of Canbisol.
Delta-9-tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.
Cannabinol (CBN): A mildly psychoactive cannabinoid with lower affinity for CB1 receptors compared to THC
These compounds share structural similarities but differ in their receptor binding affinities and physiological effects.
Propiedades
Número CAS |
56469-22-8 |
|---|---|
Fórmula molecular |
C24H38O3 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
(6aR,9R,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C24H38O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,17-19,25-26H,6-12,15H2,1-5H3/t17-,18-,19-/m1/s1 |
Clave InChI |
UEKGZFCGRQYMRM-GUDVDZBRSA-N |
SMILES isomérico |
CCCCCCC(C)(C)C1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)O)O |
SMILES canónico |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


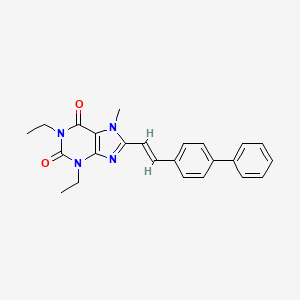



![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
